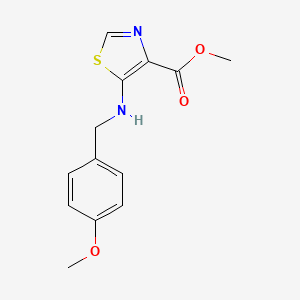![molecular formula C8H4Br2S B11767680 4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)
4,7-Dibromobenzo[c]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromobenzo[c]thiophene is an organobromine compound with the molecular formula C8H4Br2S It is a derivative of benzo[c]thiophene, where two bromine atoms are substituted at the 4 and 7 positions of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: 4,7-Dibromobenzo[c]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[c]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at room temperature or slightly elevated .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4,7-Dibromobenzo[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as toluene or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted benzo[c]thiophene derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4,7-Dibromobenzo[c]thiophene has a wide range of applications in scientific research:
作用機序
The mechanism by which 4,7-dibromobenzo[c]thiophene exerts its effects is primarily through its ability to participate in various chemical reactions, forming new compounds with desired properties. Its molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions .
類似化合物との比較
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a thiophene ring.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another related compound with a bis-thiadiazole structure.
Uniqueness: 4,7-Dibromobenzo[c]thiophene is unique due to its specific bromine substitution pattern, which allows for selective functionalization and the formation of diverse derivatives. Its versatility in cross-coupling reactions and its role in the synthesis of advanced materials make it a valuable compound in both academic and industrial research .
特性
分子式 |
C8H4Br2S |
|---|---|
分子量 |
291.99 g/mol |
IUPAC名 |
4,7-dibromo-2-benzothiophene |
InChI |
InChI=1S/C8H4Br2S/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-4H |
InChIキー |
DPKFDNLBAPZRMM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=CSC=C2C(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


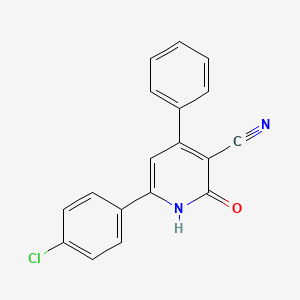
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
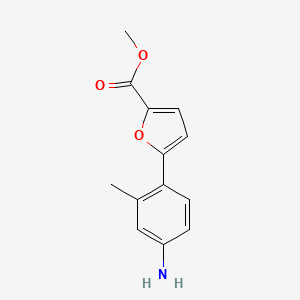
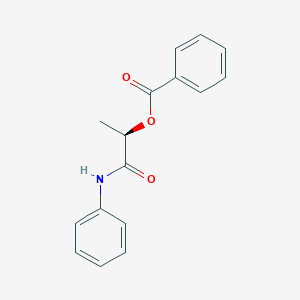
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
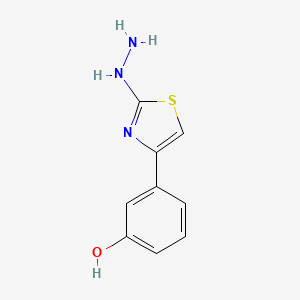
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
